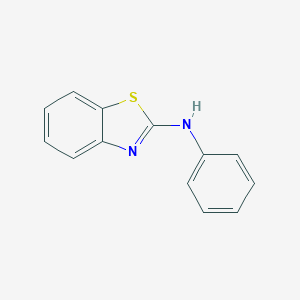

N-Phenyl-1,3-benzothiazol-2-amine

Descripción general

Descripción

N-Phenyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been explored through different catalytic methods. One approach involves the catalytic synthesis of N-benzothiazol-2-yl-amides from 1-acyl-3-(phenyl)thioureas using palladium-catalyzed C(sp2)-H functionalization and C-S bond formation, achieving high yields and good functional group tolerance . Another method employs an iron catalyst for the oxidative C(sp2)-H functionalization to synthesize various N-benzothiazol-2-yl-amides selectively . Additionally, a metal-free approach using hypervalent iodine for the regioselective oxidative C-H functionalization has been reported to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines .

Molecular Structure Analysis

The molecular structure of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing a planar benzothiazol ring with a dihedral angle of 6.37(8)° to the imidazol ring and a chair conformation for the piperidin ring .

Chemical Reactions Analysis

The reactivity of N-Phenyl-1,3-benzothiazol-2-amine derivatives has been studied in the context of their potential antitumor activity. Ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole have been developed as antitumor agents, with one derivative reaching phase 1 clinical trials. These compounds are activated into nitrenium ions, which are believed to be responsible for cellular damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-1,3-benzothiazol-2-amine derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole ring can affect the stability and reactivity of the compound. For example, the lifetimes of esters derived from these compounds are strongly dependent on the presence of a 3'-Me substituent, which can restrict the esters to cells/tissues where activation occurs, potentially concentrating their effects in tumor cells . Additionally, some derivatives have been evaluated for their anticonvulsant and neuroprotective effects, with promising results observed for certain compounds .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Derivatives

N-Phenyl-1,3-benzothiazol-2-amine derivatives demonstrate significant biological activities. For instance, some derivatives containing benzimidazole and imidazoline moieties show potent antibacterial and entomological activities (Chaudhary et al., 2011). Another study synthesized Schiff base ligands comprising benzothiazole derivatives which exhibited notable anti-bacterial activity against pathogenic bacteria (Mishra et al., 2020).

Corrosion Inhibition

N-Phenyl-1,3-benzothiazol-2-amine derivatives have been found effective in corrosion inhibition. A study showed enhanced corrosion resistance of mild steel in acidic solutions by trace amounts of 2-phenyl-benzothiazole derivatives (Salarvand et al., 2017). Another research emphasized their potential in medicinal and corrosion inhibition applications (Nayak & Bhat, 2023).

Antitumor Properties

Some 2-(4-amino-3-methylphenyl)benzothiazole compounds, which are structurally similar to N-Phenyl-1,3-benzothiazol-2-amine, have shown selective and potent antitumor properties in preclinical evaluations (Bradshaw et al., 2002). Amino acid prodrugs of these compounds were developed to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).

Electroluminescence in OLEDs

Benzothiazole-based fluorescent materials derived from N-Phenyl-1,3-benzothiazol-2-amine have been synthesized for use in organic light-emitting diodes (OLEDs), exhibiting promising electroluminescent properties (Fu et al., 2009).

Synthesis and Catalysis

The compound has been used in various synthetic and catalytic processes. For example, catalytic synthesis of N-benzothiazol-2-yl-amides from thioureas was achieved using an iron catalyst, demonstrating the compound's versatility in organic synthesis (Wang et al., 2014).

Direcciones Futuras

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Propiedades

IUPAC Name |

N-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDFSFRIDFTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047735 | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Phenyl-1,3-benzothiazol-2-amine | |

CAS RN |

1843-21-6 | |

| Record name | 2-Benzothiazolamine, N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilinobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

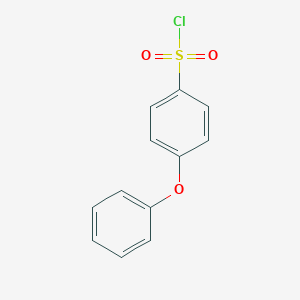

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

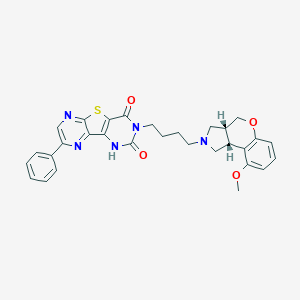

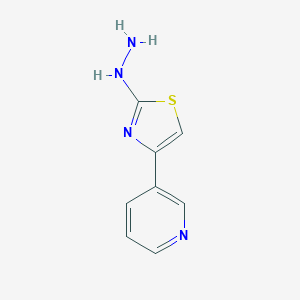

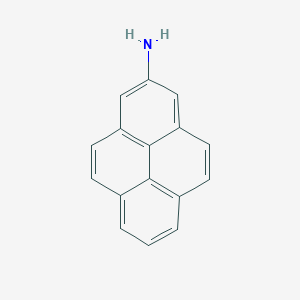

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.